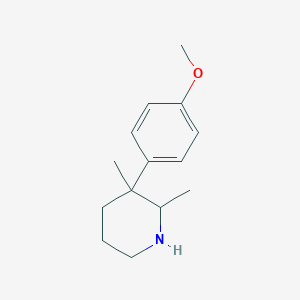
3-(4-Methoxyphenyl)-2,3-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-2,3-dimethylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity and structural diversity. The presence of a methoxyphenyl group and two methyl groups on the piperidine ring makes this compound particularly interesting for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,3-dimethylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and 2,3-dimethylpiperidine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 2,3-dimethylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing the reactants through a reactor, which can improve yield and reduce reaction time.
Catalytic Hydrogenation: This method involves the hydrogenation of a precursor compound in the presence of a catalyst, such as palladium on carbon, to produce the desired piperidine derivative.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2,3-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenylmethanol or 4-methoxyaniline.
Substitution: Formation of 4-bromo-3-(4-methoxyphenyl)-2,3-dimethylpiperidine.
Scientific Research Applications
3-(4-Methoxyphenyl)-2,3-dimethylpiperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2,3-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with receptors in the body, such as neurotransmitter receptors, to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)piperidine: Lacks the two methyl groups on the piperidine ring.
4-Methoxyphenylpiperazine: Contains a piperazine ring instead of a piperidine ring.
4-Methoxyphenylacetic acid: Contains an acetic acid group instead of a piperidine ring.
Uniqueness
3-(4-Methoxyphenyl)-2,3-dimethylpiperidine is unique due to the presence of both the methoxyphenyl group and the two methyl groups on the piperidine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,3-dimethylpiperidine |
InChI |
InChI=1S/C14H21NO/c1-11-14(2,9-4-10-15-11)12-5-7-13(16-3)8-6-12/h5-8,11,15H,4,9-10H2,1-3H3 |
InChI Key |
YNALYDISOFJGPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















